molecular formula C16H13N3OS B4023761 phenyl{4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}methanone

phenyl{4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}methanone

Cat. No. B4023761
M. Wt: 295.4 g/mol
InChI Key: ANNMCVACJIJNMM-UHFFFAOYSA-N
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Description

Phenyl{4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}methanone is a compound that falls under the broader category of organic compounds containing triazolyl groups. These compounds are of interest due to their varied applications in chemical synthesis and potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions. For instance, compounds like (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone have been synthesized using techniques like NMR, MS, and IR spectra data (Cao et al., 2010). These methods often involve the use of specific catalysts and solvents under controlled conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-ray diffraction. This provides insights into the crystal structure, including unit cell parameters and space groups. For example, similar compounds have been found to crystallize in various space groups with detailed parameters on cell dimensions and angles (Sun et al., 2017).

properties

IUPAC Name

phenyl-[4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(13-4-2-1-3-5-13)14-8-6-12(7-9-14)10-21-16-17-11-18-19-16/h1-9,11H,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNMCVACJIJNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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